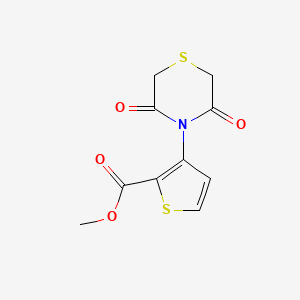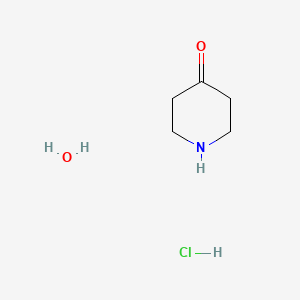
Methyl 3-(3,5-dioxothiomorpholin-4-yl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(3,5-dioxothiomorpholin-4-yl)thiophene-2-carboxylate” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular formula of “this compound” is C10H9NO4S2 . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The chemical reactions of thiophene derivatives involve various transformations. For instance, the hydroxy group of a thiophene derivative can be easily methylated to yield a methoxythiophene derivative using methyl iodide as the methylation reagent .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 271.31 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Fluorescent Dipoles Construction
Research has shown the development of mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers, demonstrating their applications as fluorescent dipoles. These compounds are prepared through a series of reactions, including Sonogashira-Hagihara coupling, methylation, saponification, and acidification, leading to the title compounds. Fluorescence spectroscopic investigations confirm their classification as cross-conjugated systems, with potential applications in materials science and sensor technology (Smeyanov et al., 2017).
Synthetic Applications and Reactivity
Another study focuses on the reactions with methyl 3-hydroxythiophene-2-carboxylate, demonstrating a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. This research highlights the compound's utility in synthesizing various thiophene derivatives with significant yields, showing its importance in organic synthesis and potential pharmaceutical applications (Corral & Lissavetzky, 1984).
Genotoxic and Carcinogenic Potentials
The genotoxic and carcinogenic potentials of thiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, have been assessed using in vitro and in silico methodologies. This compound, a precursor to certain local anesthetics, has been evaluated under the European REACH legislation, emphasizing the importance of understanding the toxicological profiles of chemical substances used in pharmaceuticals (Lepailleur et al., 2014).
Molecular Docking Studies
Research on thiophene-2-carboxamide Schiff base derivatives of benzohydrazide has revealed their potential as novel acetylcholinesterase and butyrylcholinesterase inhibitors. Such studies are crucial for developing new therapeutics for diseases such as Alzheimer's, showcasing the compound's relevance in drug discovery and medicinal chemistry (Kausar et al., 2021).
Photostabilization of PVC
In materials science, new thiophene derivatives have been synthesized and utilized as photostabilizers for rigid poly(vinyl chloride) (PVC), demonstrating the compound's application in enhancing the durability and longevity of PVC materials under UV exposure (Balakit et al., 2015).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research is envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives . Future research may focus on developing more efficient synthesis methods and exploring the diverse biological activities of thiophene derivatives.
Properties
IUPAC Name |
methyl 3-(3,5-dioxothiomorpholin-4-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S2/c1-15-10(14)9-6(2-3-17-9)11-7(12)4-16-5-8(11)13/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERJJAGKRXVMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C(=O)CSCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride](/img/structure/B2853977.png)

![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2853980.png)

![4-(N,N-diethylsulfamoyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2853982.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2853983.png)






![N-benzyl-2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853997.png)
![4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile](/img/structure/B2854000.png)
